
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been studied for their potential as neuropeptide Y5 receptor antagonists, which could have implications for obesity treatment and appetite regulation. The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives highlight the potential of these compounds in medical research, particularly for targeting metabolic disorders (Fotsch et al., 2001).
Hydrogel Formation
Another area of application is in the development of hydrogels. One study demonstrated how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels across a range of acidic pH levels. The morphology and rheology of these gels, which can be tuned by the identity of the anion, have implications for material science and engineering, offering innovative solutions for drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Soluble Epoxide Hydrolase Inhibition
Research on 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor, underscores the utility of urea derivatives in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. The study focuses on the metabolism of TPPU, which is crucial for assessing the safety and effectiveness of such inhibitors (Wan et al., 2019).
Fluorescent Probes for Metal Ion Detection
Urea derivatives also find applications as fluorescent probes for the detection of metal ions, such as aluminum (Al3+), in biological systems. This has significant implications for environmental monitoring and biomedical diagnostics, showcasing the versatility of urea derivatives in analytical chemistry (Wang et al., 2017).
Corrosion Inhibition
Furthermore, studies on the corrosion inhibition properties of urea derivatives for mild steel in hydrochloric acid solutions illustrate the potential of these compounds in industrial applications, offering solutions for material preservation and extending the lifespan of metal components (Bahrami & Hosseini, 2012).
Properties
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-5-1-3-7-14(12)23-16(24)22-11-17(25)9-10-26-15-8-4-2-6-13(15)17/h1-8,25H,9-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNUUOOHMISOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
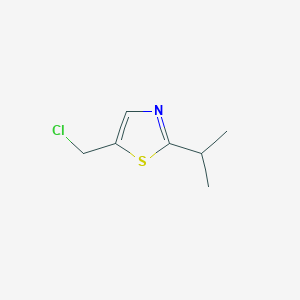
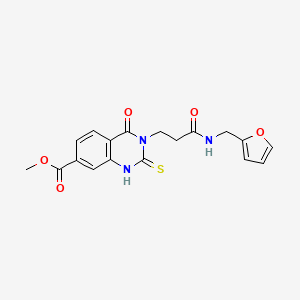

![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)
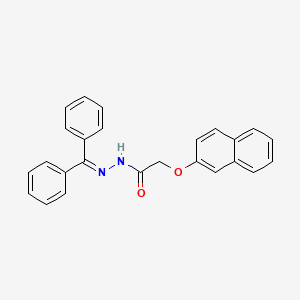
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)
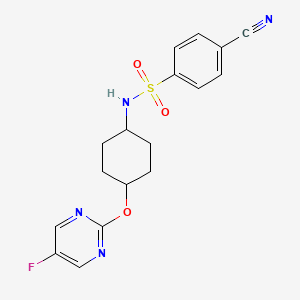
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
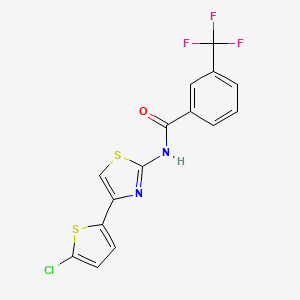
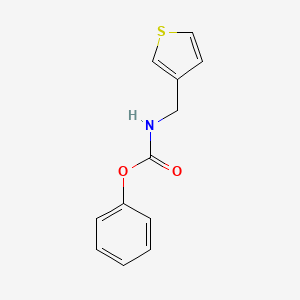
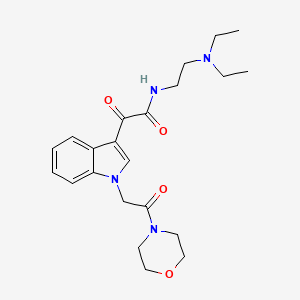
![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)

![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)
